molecular formula C19H17NO6S B2389624 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 1795442-43-1

3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2389624
CAS RN: 1795442-43-1
M. Wt: 387.41
InChI Key: QUVZASDSHULCRO-UHFFFAOYSA-N
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Description

3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one, also known as FC-11, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of coumarin derivatives and has shown promising results in various research fields.

Scientific Research Applications

Domino Reactions and Metal-Free Synthesis

Cui et al. (2018) developed an efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This method provides a new strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, exhibiting excellent functional group tolerance and efficiency. This approach could be related to the synthesis or functionalization of compounds similar to "3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one" through metal-free domino reactions, highlighting the versatility and potential applications in synthesizing heterocyclic compounds (Cui et al., 2018).

Gold-Catalyzed Syntheses

Huang et al. (2012) reported a gold-catalyzed synthesis of furans and furanones from sulfur ylides, offering a flexible approach to densely functionalized 3-carboxyfuran derivatives. This method hinges on key cross-coupling reactions and exhibits a reactivity switch allowing the synthesis of furanones containing a quaternary center. Such methodologies could provide insights into the synthesis of complex molecules, including "this compound," by employing gold catalysis to construct the furan backbone or introduce functional groups at strategic positions (Huang et al., 2012).

Nucleophilic Cyclization

Matouš et al. (2020) explored the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives to afford tetrahydropyridines and their fused derivatives. This methodology demonstrates synthetic utility by providing access to compounds with privileged pharmacophore scaffolds. The reaction's applicability to constructing complex cyclic structures might offer alternative routes or functionalization strategies for compounds akin to "this compound," especially in generating heterocyclic frameworks (Matouš et al., 2020).

Synthetic Applications and Chemical Transformations

Kelly et al. (2008) introduced new approaches to synthesizing substituted furans and pyrroles, starting from furfural derivatives. The methodology involves organolithium, Grignard, and organozinc reagents, followed by novel oxidative rearrangement. This research is indicative of the potential for constructing and manipulating furan-based compounds, providing a basis for the synthesis or modification of complex molecules, including "this compound," through strategic functional group transformations and rearrangements (Kelly et al., 2008).

properties

IUPAC Name

3-[3-(furan-2-ylmethylsulfonyl)pyrrolidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20-8-7-15(11-20)27(23,24)12-14-5-3-9-25-14/h1-6,9-10,15H,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVZASDSHULCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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